Teludipine Hydrochloride Teludipine Hydrochloride Teludipine is a lipophilic calcium channel blocker.
Brand Name: Vulcanchem
CAS No.: 108700-03-4
VCID: VC0007251
InChI: InChI=1S/C28H38N2O6.ClH/c1-9-34-26(32)23-18(3)29-21(17-30(7)8)25(27(33)35-10-2)24(23)20-14-12-11-13-19(20)15-16-22(31)36-28(4,5)6;/h11-16,24,29H,9-10,17H2,1-8H3;1H/b16-15+;
SMILES: CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)CN(C)C)C.Cl
Molecular Formula: C28H39ClN2O6
Molecular Weight: 535.1 g/mol

Teludipine Hydrochloride

CAS No.: 108700-03-4

Cat. No.: VC0007251

Molecular Formula: C28H39ClN2O6

Molecular Weight: 535.1 g/mol

* For research use only. Not for human or veterinary use.

Teludipine Hydrochloride - 108700-03-4

CAS No. 108700-03-4
Molecular Formula C28H39ClN2O6
Molecular Weight 535.1 g/mol
IUPAC Name diethyl 2-[(dimethylamino)methyl]-6-methyl-4-[2-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride
Standard InChI InChI=1S/C28H38N2O6.ClH/c1-9-34-26(32)23-18(3)29-21(17-30(7)8)25(27(33)35-10-2)24(23)20-14-12-11-13-19(20)15-16-22(31)36-28(4,5)6;/h11-16,24,29H,9-10,17H2,1-8H3;1H/b16-15+;
Standard InChI Key VMZCXIGDNRMWGI-GEEYTBSJSA-N
Isomeric SMILES CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2/C=C/C(=O)OC(C)(C)C)C(=O)OCC)CN(C)C)C.Cl
SMILES CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)CN(C)C)C.Cl
Canonical SMILES CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)CN(C)C)C.Cl

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

Teludipine hydrochloride is a hydrochloride salt of the parent compound teludipine, featuring a molecular formula of C28H38N2O6HClC_{28}H_{38}N_2O_6 \cdot HCl . The free base (teludipine) has a molecular weight of 498.61 g/mol, while the hydrochloride form increases this to 535.07 g/mol due to the addition of a hydrochloric acid moiety . The compound is classified as a racemic mixture, containing both enantiomers in equal proportions, with one defined stereocenter and one E/Z center contributing to its stereochemical complexity .

The SMILES notation for teludipine hydrochloride is:
Cl.CCOC(=O)C1=C(C)NC(CN(C)C)=C(C1C2=C(\C=C\C(=O)OC(C)(C)C)C=CC=C2)C(=O)OCC .
This representation highlights the presence of ester groups, a dihydropyridine ring, and a chlorine atom from the hydrochloride component. The InChI key VMZCXIGDNRMWGI-GEEYTBSJSA-N further confirms its structural uniqueness .

Crystallographic and Spectroscopic Data

While X-ray crystallographic data are unavailable in the provided sources, nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses likely reveal distinct peaks corresponding to its aromatic protons, ester carbonyl groups, and the dihydropyridine ring. The racemic nature suggests that chiral chromatography would separate the enantiomers, though pharmacological studies indicate differential effects between the R- and S-forms .

Pharmacological Profile and Mechanism of Action

Calcium Channel Blockade

Teludipine hydrochloride primarily targets L-type voltage-gated calcium channels, inhibiting calcium ion influx into vascular smooth muscle cells . This action reduces intracellular calcium concentrations, leading to vasodilation and decreased peripheral vascular resistance. Compared to other dihydropyridines (e.g., nifedipine, amlodipine), teludipine’s efficacy and potency remain less characterized, though its enantiomers (GR66234A and GR66235A) have shown varied effects on multidrug-resistant cell lines .

Antihypertensive Effects

As a calcium channel blocker, teludipine hydrochloride lowers blood pressure by relaxing arterial smooth muscle. Preclinical studies from the 1990s demonstrated its potential in hypertension management, but clinical trial data are absent in the available literature . Its structural similarity to other dihydropyridines suggests a comparable safety profile, with common adverse effects such as peripheral edema and reflex tachycardia .

Synthesis and Derivatives

Synthetic Pathways

The synthesis of teludipine hydrochloride involves multi-step organic reactions, starting with the formation of the dihydropyridine core via Hantzsch dihydropridine synthesis. Subsequent esterification and alkylation introduce the ethoxycarbonyl and tertiary amine groups . The final step involves salt formation with hydrochloric acid to yield the hydrochloride form .

Deuterated Analogues: Teludipine-d6

Recent advancements include the development of teludipine-d6, a deuterated derivative where six hydrogen atoms are replaced with deuterium. This modification alters pharmacokinetic properties, potentially enhancing metabolic stability and reducing first-pass effects. Teludipine-d6 retains the parent compound’s calcium channel-blocking activity but offers advantages in tracer studies due to its isotopic labeling.

Recent Developments and Future Directions

Deuterated Derivatives

Teludipine-d6 exemplifies the growing interest in deuterated drugs, which improve metabolic stability and prolong half-lives. Future research may explore hybrid molecules combining teludipine’s scaffold with novel substituents to enhance selectivity for vascular calcium channels.

Multidrug Resistance Studies

The 1994 study on teludipine’s enantiomers revealed differential effects on multidrug-resistant cancer cells, suggesting off-target interactions with P-glycoprotein efflux pumps . This finding opens avenues for repurposing teludipine derivatives as chemosensitizers in oncology.

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